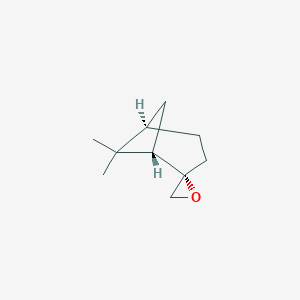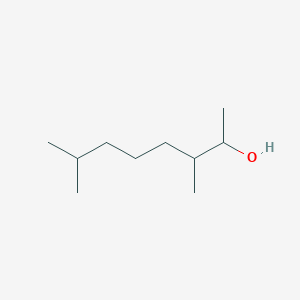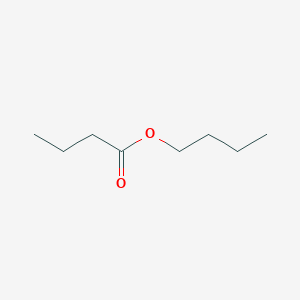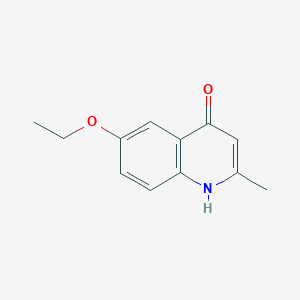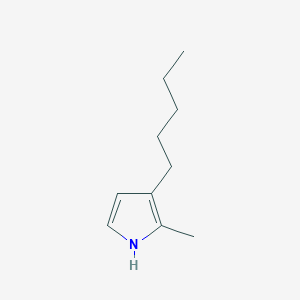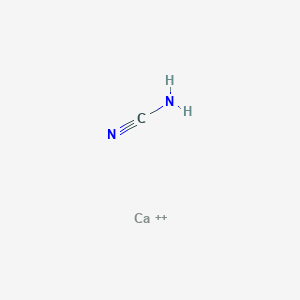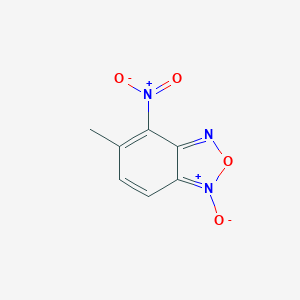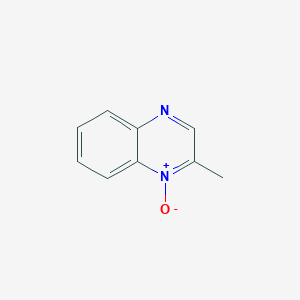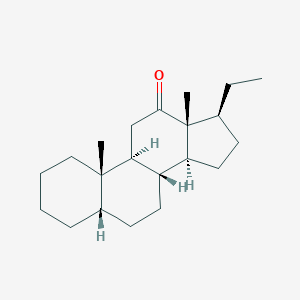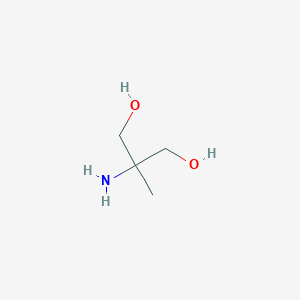![molecular formula C13H17N3O B094325 [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea CAS No. 16983-71-4](/img/structure/B94325.png)
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a unique structure, which makes it suitable for use in different areas of research.
Mécanisme D'action
The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Effets Biochimiques Et Physiologiques
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations to its use. For example, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. Some of the potential areas of research include:
1. Development of new drugs: [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies as a potential anticancer, antiviral, and antibacterial agent. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. Further studies are needed to elucidate the molecular targets and pathways that are involved in its biological activities.
3. Toxicity studies: Although [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. Further studies are needed to assess its safety and potential side effects.
4. Clinical trials: The efficacy and safety of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea need to be evaluated in clinical trials. These trials will provide valuable information on the potential use of this compound in the treatment of various diseases.
Conclusion
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.
Méthodes De Synthèse
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea can be synthesized using various methods. The most common method involves the reaction of 2-methyl-1-phenylpent-1-en-3-one with urea in the presence of a catalyst. This reaction results in the formation of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
16983-71-4 |
|---|---|
Nom du produit |
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
[(Z)-[(E)-2-methyl-1-phenylpent-1-en-3-ylidene]amino]urea |
InChI |
InChI=1S/C13H17N3O/c1-3-12(15-16-13(14)17)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H3,14,16,17)/b10-9+,15-12- |
Clé InChI |
LLHGGYCJJKWMJE-ADCBRGLKSA-N |
SMILES isomérique |
CC/C(=N/NC(=O)N)/C(=C/C1=CC=CC=C1)/C |
SMILES |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
SMILES canonique |
CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C |
Synonymes |
2-Methyl-1-phenyl-1-penten-3-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



